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Abstract

This document provides a comprehensive guide for the generation and initial characterization
of a CHIP28 (Aquaporin-1, AQP1) knockout mouse model using CRISPR-Cas9 technology.
CHIP28 is a crucial water channel protein involved in a variety of physiological processes,
including renal water reabsorption, cerebrospinal fluid production, and angiogenesis.[1][2] Its
dysregulation has been implicated in several pathological conditions, making a knockout
mouse model an invaluable tool for studying its function and for the development of novel
therapeutics. These application notes include detailed protocols for CRISPR-Cas9-mediated
gene knockout, genotyping of founder and subsequent generations, and confirmation of protein
knockout via Western blotting. Furthermore, expected phenotypic outcomes, including effects
on urinary concentration and fat metabolism, are summarized with quantitative data from
published studies. Visual workflows and signaling pathway diagrams are provided to facilitate
experimental design and data interpretation.

Introduction

CHIP28, also known as Aquaporin-1 (AQP1), was the first identified molecular water channel, a
28-kDa integral membrane protein that facilitates the rapid transport of water across cell
membranes.[1] It is expressed in numerous tissues, including the kidney proximal tubules, red
blood cells, vascular endothelium, and choroid plexus.[1] The generation of a CHIP28 knockout
mouse model offers a powerful system to elucidate its role in health and disease. This model is
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particularly relevant for studies in renal physiology, neuroscience, and cancer biology, where

AQP1 has been shown to play significant roles.[1][2] The protocols outlined herein leverage the

efficiency and precision of the CRISPR-Cas9 system to create a null allele for the Aqpl gene.

Data Presentation
Table 1: Expected Phenotyplc Outcomes in CHIP28

Fold
Parameter Wild-Type (WT) CHIP28 KO ChangelPerce Reference
ntage Change
Urine Osmolality
(mOsm/kg H20)
_ ~4-8 fold
- Baseline ~1500 - 2500 ~300 - 700 [3]
decrease
) ~300 - 700 (no
- Water Deprived o
>3000 significant >4 fold decrease  [3]
(24-36h)
change)
Urine Volume )
~1.5 ~6.0 ~4 fold increase [4]
(mL/24h)
Water Intake
~3-4 ~10-12 ~3 fold increase
(mL/24h)
Transepithelial
Osmotic Water
Permeability (Pf)  ~0.033 ~0.006 ~5-fold decrease

in Proximal
Tubule (cm/s)

Table 2: Expected Phenotypic Outcomes in CHIP28
(AQP1) Knockout Mice - Fat Metabolism
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Parameter Wild-Type (WT) CHIP28 KO Observation Reference
Body Weight o ) AQP1 null mice
] i Significant Blunted weight

Gain on High-Fat ) show reduced [5][6]

] increase gain ] )
Diet (50% fat) weight gain
Fecal

) Increased fat

Appearance on Normal Qily, steatorrhea ) [5]

) ) content in feces
High-Fat Diet
Fecal o )

) ) Significantly Evidence of fat
Triglyceride Low ) ] [5]

increased malabsorption

Content

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of
CHIP28 Knockout Mice

This protocol outlines the generation of CHIP28 knockout mice using the CRISPR-Cas9
system. The strategy involves the design of single guide RNAs (sgRNAS) targeting an early
exon of the mouse Agpl gene to induce a frameshift mutation leading to a premature stop
codon and nonsense-mediated decay of the transcript.

1.1. sgRNA Design and Synthesis:

o Target Selection: Identify a suitable target sequence in an early exon of the mouse Agpl
gene (e.g., Exon 1). The mouse Agpl genomic sequence can be obtained from Ensembl
(ENSMUSG00000004655).[7]

¢ sgRNA Design: Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to design
sgRNAs with high on-target scores and low off-target potential. A recommended sgRNA
sequence targeting mouse Aqpl Exon 1 is:

o 5'- GCGGCCAGGAGGCCAGCAAC -3 (targeting the sense strand)

¢ sgRNA Synthesis: Synthesize the sgRNA and the trans-activating crRNA (tracrRNA) or a
single chimeric guide RNA. Alternatively, obtain commercially available, validated sgRNAs
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for mouse Agpl.
1.2. Preparation of CRISPR-Cas9 Reagents for Microinjection:
o Cas9 Protein: Use a high-fidelity Cas9 nuclease protein.
e Ribonucleoprotein (RNP) Complex Formation:

o Incubate the synthesized sgRNA and Cas9 protein at room temperature for 10-20 minutes
to form the RNP complex.

o Atypical final concentration for microinjection is 20-50 ng/uL of Cas9 protein and 10-25 ng/
pL of sgRNA in an injection buffer (e.g., 1 mM Tris-HCI, 0.1 mM EDTA, pH 7.5).

1.3. Zygote Microinjection:
e Superovulation and Zygote Collection:

o Induce superovulation in female mice (e.g., C57BL/6J strain) using pregnant mare serum
gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.

o Mate superovulated females with stud males.

o Collect fertilized zygotes from the oviducts of the mated females.
e Microinjection:

o Microinject the RNP complex into the pronucleus or cytoplasm of the collected zygotes.
o Embryo Transfer:

o Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female
mice.

1.4. Generation of Founder (FO) Mice:
o Pups will be born approximately 19-21 days after embryo transfer.

e These pups are the FO generation and may be mosaic for the desired mutation.
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Protocol 2: Genotyping of CHIP28 Knockout Mice

This protocol describes the identification of mice carrying the desired mutation in the Aqpl
gene using PCR amplification and sequencing.

2.1. Genomic DNA Extraction:
e Collect a small tail or ear biopsy from 2-3 week old pups.

o Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-
chloroform extraction method.

2.2. PCR Amplification:

o Primer Design: Design PCR primers flanking the sgRNA target site in the Agpl gene.
o Forward Primer: 5- CCTGGCCATCCTCTTCATCG -3'
o Reverse Primer: 5'- AGGGCAGGAAGACAGGGAAG -3'
o Expected Product Size (Wild-Type): ~350 bp

» PCR Reaction:

o Set up a standard PCR reaction with 50-100 ng of genomic DNA, primers, dNTPs, and a
Taq DNA polymerase.

e PCR Cycling Conditions:
o Initial Denaturation: 95°C for 3 minutes
o 35 cycles of:
= Denaturation: 95°C for 30 seconds
» Annealing: 60°C for 30 seconds

» Extension: 72°C for 30 seconds
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o Final Extension: 72°C for 5 minutes
2.3. Analysis of PCR Products:
e Run the PCR products on a 2% agarose gel to check for the presence of the expected band.

e Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the
specific insertion or deletion (indel) mutations introduced by the CRISPR-Cas9 system.

o Heteroduplex Mobility Assay (HMA) or T7 Endonuclease | (T7E1) Assay (Optional): These
assays can be used for rapid screening of potential founders before sequencing.

Protocol 3: Confirmation of CHIP28 Protein Knockout by
Western Blotting

This protocol is for confirming the absence of CHIP28 protein in knockout mice.

3.1. Protein Lysate Preparation:

Harvest tissues known to express high levels of CHIP28 (e.g., kidney, red blood cells).

Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine the protein concentration using a BCA or Bradford assay.
3.2. SDS-PAGE and Western Blotting:

o Electrophoresis: Load 20-30 pg of protein lysate per lane on a 12% SDS-polyacrylamide gel.
Run the gel until the dye front reaches the bottom.

o Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

» Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline
with 0.1% Tween-20) for 1 hour at room temperature.
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e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
CHIP28 (AQP1) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

» Detection: Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

» Loading Control: Probe the same membrane with an antibody against a loading control
protein (e.g., GAPDH, [-actin) to ensure equal protein loading.[8]
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Caption: Experimental workflow for generating a CHIP28 knockout mouse.
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Caption: Simplified signaling and functional role of CHIP28
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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